molecular formula C10H11F3N2OS B14948214 1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea

Cat. No.: B14948214
M. Wt: 264.27 g/mol
InChI Key: YRUQQTOSETWSHS-UHFFFAOYSA-N
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Description

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea (C₁₀H₁₁F₃N₂OS) is a thiourea derivative characterized by an ethyl group at the N1 position and a 4-(trifluoromethoxy)phenyl substituent at the N3 position. Thioureas are sulfur-containing compounds with the general formula R¹R²N–C(S)–NR³R⁴, where substituents influence their chemical, biological, and physical properties.

Properties

Molecular Formula

C10H11F3N2OS

Molecular Weight

264.27 g/mol

IUPAC Name

1-ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C10H11F3N2OS/c1-2-14-9(17)15-7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3,(H2,14,15,17)

InChI Key

YRUQQTOSETWSHS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)OC(F)(F)F

solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of 4-(trifluoromethoxy)aniline with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials into the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets. For instance, in plant biology, it has been shown to interact with gibberellin receptors, promoting plant growth by mimicking the effects of natural gibberellins. The compound forms hydrogen bonds with key residues in the receptor, enhancing its binding affinity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Properties

1-(4-Acetylphenyl)-3-butyrylthiourea
  • Substituents : Acetyl (C=O) and butyryl (C₃H₇CO–) groups.
  • Key Features : Crystallizes in the thioamide form with strong intramolecular hydrogen bonds (N–H⋯O) and π-conjugation along the S–C–N backbone. The planar structure (r.m.s. deviation: 0.118 Å) and partial double-bond character in C–N bonds (1.3458–1.4061 Å) suggest enhanced stability and rigidity .
  • Comparison : Unlike the target compound’s –OCF₃ group, the acetyl and butyryl substituents prioritize hydrogen bonding and planarity, making this derivative suitable for epoxy resin curing agents rather than bioactivity .
1-[4-(Perfluorooctyl)phenyl]-3-phenylthiourea
  • Substituents : Perfluorooctyl (–C₈F₁₇) and phenyl groups.
  • Key Features : The fluorous chain significantly increases hydrophobicity and thermal stability, ideal for applications requiring resistance to harsh environments.
  • Comparison : While both compounds feature fluorinated groups, the target’s –OCF₃ is smaller and less lipophilic than –C₈F₁₇, suggesting differences in membrane permeability and environmental persistence .
Phenylthiourea Derivatives
  • Example : (E)-1-phenyl-3-(4-(phenyldiazenyl)phenyl)thiourea (C₁₉H₁₆N₄S).
1-(4-Amino-3-nitrophenyl)-3-ethylthiourea
  • Substituents: Amino (–NH₂), nitro (–NO₂), and ethyl groups.
  • Activity : Nitro groups enhance herbicidal activity, as seen in trifluralin (a dinitroaniline herbicide).
  • Comparison: The target compound’s –OCF₃ may reduce phytotoxicity compared to nitro groups, making it safer for non-target organisms .
Pyrimidine-Thiourea Hybrids (e.g., Q203)
  • Application : Antitubercular agents targeting F-ATP synthase.
  • Comparison : While Q203 uses a piperidin-phenyl group for target binding, the target compound’s –OCF₃ could mimic similar electronic effects but requires validation for antimycobacterial efficacy .

Molecular Properties

Property 1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea 1-(4-Acetylphenyl)-3-butyrylthiourea
Molecular Weight (g/mol) 264.26 292.34
Key Functional Groups –OCF₃, ethyl Acetyl, butyryl
Hydrogen Bonding Moderate (N–H⋯O/S) Strong (N–H⋯O, C–H⋯O)
Planarity Partial High (r.m.s. 0.118 Å)

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiourea coupling reactions. A common approach involves reacting 4-(trifluoromethoxy)aniline with ethyl isothiocyanate under controlled pH (neutral to slightly basic conditions) in anhydrous solvents like THF or DCM. Optimization includes:
  • Temperature : Maintain 0–25°C to minimize side reactions.
  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water mixture) .
    Example protocol:
ReagentEquivalentsSolventTime (h)Yield (%)
Ethyl isothiocyanate1.1THF1278

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR : ¹H/¹³C NMR to confirm ethyl and aryl group connectivity. The trifluoromethoxy group shows distinct ¹⁹F NMR signals near δ -58 ppm .
  • IR : Stretching vibrations for C=S (1200–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹).
  • XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly the thiourea moiety (C=S: ~1.68 Å) .

Q. How can researchers assess the biological activity of this thiourea derivative?

  • Methodological Answer : Standard assays include:
  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Kinase or protease inhibition assays with IC₅₀ calculations.
    Note: Solubility in DMSO/PBS must be optimized, and cytotoxicity controls (e.g., HEK293 cells) are essential .

Advanced Research Questions

Q. What computational strategies are used to predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:
  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict nucleophilic/electrophilic sites.
  • Molecular Electrostatic Potential (MEP) : Visualize charge distribution for interaction studies.
  • MD Simulations : Analyze stability in biological membranes or solvent environments.
    Software: Gaussian, GROMACS .

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

  • Methodological Answer : Rational design approaches:
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate electronic effects.
  • Hybridization : Conjugate with heterocycles (e.g., thiazole) to improve binding to biological targets.
  • Chiral Derivatives : Synthesize enantiomers (e.g., using chiral ethyl groups) and evaluate activity differences via HPLC-CD .

Q. How should researchers address contradictions in reported biological activity data for thiourea derivatives?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Standardize protocols (e.g., fixed incubation time, cell passage number).
  • Solubility Artifacts : Use controls (e.g., DMSO concentration ≤0.1%).
  • Metabolic Stability : Perform liver microsome assays to assess degradation rates.
    Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What are the key considerations for studying this compound’s interactions with proteins or DNA?

  • Methodological Answer : Techniques include:
  • Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) via Stern-Volmer plots.
  • Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites.
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-DNA to Z-DNA transitions) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Storage : Refrigerate (2–8°C) under inert atmosphere (Ar/N₂) to prevent oxidation.
  • Toxicity : LD₅₀ data (if unavailable for the exact compound) can be extrapolated from analogs (e.g., oral LD₅₀ ~500 mg/kg in rodents).
  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential thiourea toxicity .

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